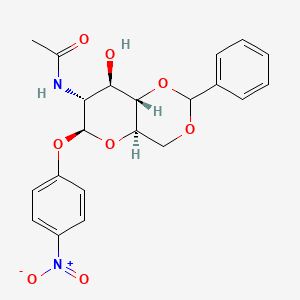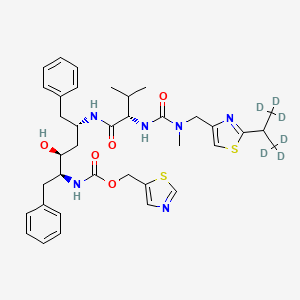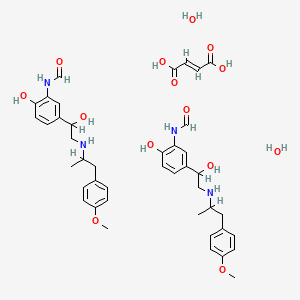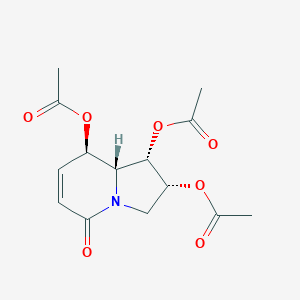![molecular formula C13H20O2Si B1140404 [2-(trimethylsilylmethyl)phenyl]methyl acetate CAS No. 100642-59-9](/img/structure/B1140404.png)
[2-(trimethylsilylmethyl)phenyl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Trimethylsilylmethyl)phenyl]methyl acetate is an organic compound that features a phenyl ring substituted with a trimethylsilylmethyl group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(trimethylsilylmethyl)phenyl]methyl acetate typically involves the reaction of [2-(trimethylsilylmethyl)phenyl]methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Trimethylsilylmethyl)phenyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The trimethylsilylmethyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
Oxidation: [2-(Trimethylsilylmethyl)phenyl]acetic acid.
Reduction: [2-(Trimethylsilylmethyl)phenyl]methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(trimethylsilylmethyl)phenyl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action of [2-(trimethylsilylmethyl)phenyl]methyl acetate involves its interaction with specific molecular targets, depending on the reaction or application. For example, in oxidation reactions, the acetate group is targeted by oxidizing agents, leading to the formation of carboxylic acids. The trimethylsilylmethyl group can act as a protecting group, stabilizing reactive intermediates during synthesis.
Comparación Con Compuestos Similares
Similar Compounds
[2-(Trimethylsilylmethyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an acetate ester.
[2-(Trimethylsilylmethyl)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an acetate ester.
[2-(Trimethylsilylmethyl)phenyl]methyl chloride: Similar structure but with a chloride group instead of an acetate ester.
Uniqueness
[2-(Trimethylsilylmethyl)phenyl]methyl acetate is unique due to its combination of a trimethylsilylmethyl group and an acetate ester, which provides distinct reactivity and functionalization options. This makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
IUPAC Name |
[2-(trimethylsilylmethyl)phenyl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2Si/c1-11(14)15-9-12-7-5-6-8-13(12)10-16(2,3)4/h5-8H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLBKIOUMLDCBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)



![Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B1140327.png)


![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1140332.png)
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate](/img/structure/B1140337.png)


![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B1140345.png)
